molecular formula C9H12 B591109 3-Ethyl-d5-toluene CAS No. 1398065-64-9

3-Ethyl-d5-toluene

Cat. No.: B591109
CAS No.: 1398065-64-9
M. Wt: 125.226
InChI Key: ZLCSFXXPPANWQY-WNWXXORZSA-N
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Preparation Methods

3-Ethyl-d5-toluene can be synthesized through the alkylation of toluene with ethylene in the presence of a deuterium source. The reaction is typically catalyzed by Lewis acids such as aluminum trichloride . Industrial production methods may involve similar catalytic processes to ensure high yield and purity.

Mechanism of Action

The mechanism of action of 3-Ethyl-d5-toluene in research applications involves its role as an internal standard in mass spectrometry. The deuterium atoms in the compound provide a distinct mass difference compared to non-deuterated analogs, allowing for precise quantification of target molecules . This compound does not have a specific biological target or pathway as it is primarily used as a research tool.

Comparison with Similar Compounds

3-Ethyl-d5-toluene can be compared to other deuterated aromatic hydrocarbons such as:

The uniqueness of this compound lies in its specific isotopic labeling, which makes it particularly useful for precise analytical applications in scientific research.

Properties

CAS No.

1398065-64-9

Molecular Formula

C9H12

Molecular Weight

125.226

IUPAC Name

1-methyl-3-(1,1,2,2,2-pentadeuterioethyl)benzene

InChI

InChI=1S/C9H12/c1-3-9-6-4-5-8(2)7-9/h4-7H,3H2,1-2H3/i1D3,3D2

InChI Key

ZLCSFXXPPANWQY-WNWXXORZSA-N

SMILES

CCC1=CC=CC(=C1)C

Synonyms

1-Ethyl-d5-3-methylbenzene;  1-Methyl-3-ethyl-d5-benzene;  3-Methylethyl-d5-benzene;  NSC 74176-d5;  m-Ethylmethyl-d5-benzene;  m-Ethyl-d5-toluene;  m-Methylethyl-d5-benzene

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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